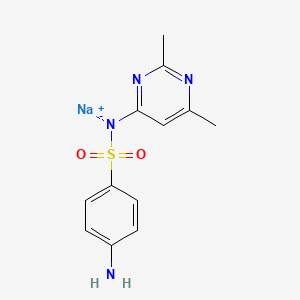
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane” is known as Cyhalothrin. It is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests. Cyhalothrin is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest management.
准备方法
Synthetic Routes and Reaction Conditions
Cyhalothrin is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde, which is then subjected to a series of reactions including halogenation, esterification, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Cyhalothrin involves large-scale chemical reactors and continuous processing techniques. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize waste and environmental impact. The final product is purified through distillation and crystallization to achieve the desired quality.
化学反应分析
Types of Reactions
Cyhalothrin undergoes various chemical reactions, including:
Oxidation: Cyhalothrin can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Cyhalothrin can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyhalothrin derivatives and degradation products, which are often studied for their environmental impact and efficacy as insecticides.
科学研究应用
Cyhalothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of pest control products for agriculture and public health.
作用机制
Cyhalothrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets and pathways involved in this mechanism are well-studied, making Cyhalothrin an important tool in pest management.
相似化合物的比较
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and fast action against pests.
Fenvalerate: Used in agriculture for its broad-spectrum activity.
Uniqueness
Cyhalothrin is unique due to its high efficacy at low doses and its relatively low toxicity to non-target organisms, including mammals. This makes it a preferred choice for integrated pest management programs.
属性
IUPAC Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796437.png)

![(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7796444.png)

![(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B7796452.png)




![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)



![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)
